1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine chemical structure and properties
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine chemical structure and properties
Abstract
Introduction
Substituted piperidines are a class of saturated nitrogen-containing heterocycles that form the core scaffold of numerous natural products and pharmaceutically active compounds. Their conformational flexibility and the ability to be functionalized at various positions make them privileged structures in medicinal chemistry. The target molecule of this guide, 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine, incorporates several key pharmacophoric features: a tertiary amine within the piperidine ring, a dimethylamino group at the 3-position, and a primary aminoethyl side chain at the 1-position. This unique combination of functionalities suggests potential for this molecule to interact with a variety of biological targets and serve as a versatile building block in the synthesis of more complex chemical entities.
This guide aims to provide a detailed theoretical and practical framework for researchers interested in the synthesis and characterization of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine, thereby facilitating its exploration in drug discovery and materials science.
Chemical Structure and Properties
The chemical structure of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is characterized by a piperidine ring substituted at the 1 and 3 positions.
Figure 2: Proposed synthetic workflow for 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine.
Synthesis of N,N-Dimethylpiperidin-3-amine (Intermediate 2)
The synthesis of the N,N-dimethylpiperidin-3-amine intermediate can be achieved through a two-step process starting from 3-aminopyridine.
Step 1: Reductive Amination of 3-Aminopyridine
The primary amino group of 3-aminopyridine is first dimethylated via the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, offering a high-yield and straightforward procedure.
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Protocol:
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To a solution of 3-aminopyridine (1 equivalent) in formic acid (3 equivalents), add formaldehyde (37% aqueous solution, 3 equivalents).
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Heat the reaction mixture at reflux for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and basify with a saturated solution of sodium hydroxide to a pH > 10.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylpyridin-3-amine.
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Step 2: Hydrogenation of N,N-Dimethylpyridin-3-amine
The aromatic pyridine ring of N,N-dimethylpyridin-3-amine is then reduced to the corresponding piperidine. This is typically achieved by catalytic hydrogenation under pressure.
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Protocol:
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Dissolve N,N-dimethylpyridin-3-amine (1 equivalent) in methanol or ethanol in a high-pressure hydrogenation vessel.
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Add a catalytic amount of platinum(IV) oxide (Adam's catalyst) or rhodium on carbon (5-10 mol%).
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Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain N,N-dimethylpiperidin-3-amine, which can be purified by distillation if necessary.
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Synthesis of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine (Final Product)
The final steps involve the N-alkylation of the piperidine nitrogen with a protected aminoethyl group, followed by deprotection.
Step 3: N-Alkylation with a Protected 2-Aminoethyl Group
To selectively alkylate the more nucleophilic piperidine nitrogen, a 2-aminoethyl halide with a protected amino group, such as tert-butyloxycarbonyl (Boc), is used.
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Protocol:
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To a solution of N,N-dimethylpiperidin-3-amine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).
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Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (2-(3-(dimethylamino)piperidin-1-yl)ethyl)carbamate.
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Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.
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Protocol:
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Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-4 hours.
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Monitor the deprotection by TLC.
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After completion, remove the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine.
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Predicted Spectroscopic Data
The following tables provide the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine. These predictions are based on the analysis of its chemical structure and standard chemical shift values.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.85 | t | 2H | -CH₂-NH₂ |
| ~2.60 | t | 2H | -N-CH₂- |
| ~2.40-2.80 | m | 4H | Piperidine H2, H6 |
| ~2.25 | s | 6H | -N(CH₃)₂ |
| ~1.50-2.00 | m | 5H | Piperidine H3, H4, H5 |
| ~1.20 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~60.5 | Piperidine C3 |
| ~58.0 | -N-CH₂- |
| ~55.0 | Piperidine C2, C6 |
| ~42.0 | -N(CH₃)₂ |
| ~40.0 | -CH₂-NH₂ |
| ~28.0 | Piperidine C4 |
| ~24.0 | Piperidine C5 |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 172.1812 | [M+H]⁺ |
Experimental Protocol for Spectroscopic Analysis
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NMR Spectroscopy:
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Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
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Mass Spectrometry:
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Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, with 0.1% formic acid.
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Acquire the mass spectrum in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Safety and Handling
Given the presence of amine functionalities and the piperidine core, 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is predicted to be a corrosive and potentially toxic substance. [1][2][3][4][5]Appropriate safety precautions should be taken at all times.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [1][2][3][5]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [1][3][5]Avoid inhalation of vapors and contact with skin and eyes. [1][3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [1][3][4][5][6]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications
The structural features of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine suggest its potential utility in several areas of research and development:
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Medicinal Chemistry: The molecule can serve as a scaffold or building block for the synthesis of novel therapeutic agents. The presence of multiple nitrogen atoms allows for diverse secondary derivatization to explore structure-activity relationships. Analogous compounds, such as 1-(2-aminoethyl)piperidine, have been utilized in the synthesis of compounds targeting neurological disorders. [7]* Ligand Synthesis: The diamine and tertiary amine functionalities make this compound a potential ligand for coordination chemistry. It could be used to synthesize novel metal complexes with catalytic or material science applications. * Chemical Probes: The primary amine provides a handle for conjugation to fluorescent dyes, biotin, or other reporter molecules, enabling its use as a chemical probe to study biological systems.
Conclusion
While 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is a novel compound with no currently available experimental data, this technical guide provides a robust theoretical framework for its synthesis, characterization, and handling. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers embarking on the synthesis and study of this intriguing molecule. The diverse functional groups present in its structure suggest a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science, making it a promising candidate for future research endeavors.
References
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